molecular formula C13H17NO2 B14834359 4-Cyclopropoxy-3-ethyl-N-methylbenzamide

4-Cyclopropoxy-3-ethyl-N-methylbenzamide

Cat. No.: B14834359
M. Wt: 219.28 g/mol
InChI Key: ADCLRAIPCXODRX-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-ethyl-N-methylbenzamide is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and an N-methylbenzamide moiety

Preparation Methods

The synthesis of 4-Cyclopropoxy-3-ethyl-N-methylbenzamide involves several steps, typically starting with the preparation of the benzamide core. One common method involves the reaction of 3-ethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-methylamine to yield N-methyl-3-ethylbenzamide. The cyclopropoxy group is introduced through a nucleophilic substitution reaction using cyclopropyl alcohol in the presence of a suitable base .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Cyclopropoxy-3-ethyl-N-methylbenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon or copper-based catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Cyclopropoxy-3-ethyl-N-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-ethyl-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, leading to its observed biological effects .

Comparison with Similar Compounds

4-Cyclopropoxy-3-ethyl-N-methylbenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

4-cyclopropyloxy-3-ethyl-N-methylbenzamide

InChI

InChI=1S/C13H17NO2/c1-3-9-8-10(13(15)14-2)4-7-12(9)16-11-5-6-11/h4,7-8,11H,3,5-6H2,1-2H3,(H,14,15)

InChI Key

ADCLRAIPCXODRX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)NC)OC2CC2

Origin of Product

United States

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